PHA-767491 hydrochloride

Catalog No.
S539348
CAS No.
845538-12-7
M.F
C12H12ClN3O
M. Wt
249.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHA-767491 hydrochloride

CAS Number

845538-12-7

Product Name

PHA-767491 hydrochloride

IUPAC Name

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

InChI

InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H

InChI Key

IMVNFURYBZMFDZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PHA 767491 hydrochloride

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl

The exact mass of the compound PHA-767491 hydrochloride is 249.0669 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PHA-767491 hydrochloride (CAS 845538-12-7) is a potent, ATP-competitive dual inhibitor of Cdc7 (DDK) and Cdk9 kinases, exhibiting IC50 values of 10 nM and 34 nM, respectively . As a critical regulator of the MCM2-7 replicative helicase, it is widely procured for oncology and cell cycle research [1]. The hydrochloride salt form is specifically selected over the free base due to its superior aqueous solubility (>25 mg/mL), which facilitates reproducible formulation for both in vitro assays and in vivo xenograft models without the confounding toxicity of high-concentration organic solvents.

Generic substitution with other Cdc7 inhibitors, such as XL413, or utilizing the free base form of PHA-767491, introduces critical failure points in experimental workflows. While XL413 also targets Cdc7, it primarily affects replication fork progression and exhibits weak activity against the initiation phase of DNA replication, failing to suppress E2F-mediated transcription [1]. Consequently, substituting PHA-767491 with XL413 in RB-positive cancer models leads to incomplete cell cycle arrest [1]. Furthermore, procuring the free base instead of the hydrochloride salt drastically limits aqueous solubility, forcing the use of DMSO for stock solutions, which can precipitate in culture media and induce solvent-mediated cytotoxicity in sensitive cellular assays .

Formulation Compatibility: Hydrochloride Salt vs. Free Base

Procurement of the hydrochloride salt form of PHA-767491 resolves critical formulation bottlenecks associated with the free base. The hydrochloride salt achieves an aqueous solubility exceeding 25 mg/mL (~100 mM), whereas the free base is practically insoluble in water and requires high concentrations of DMSO .

Evidence DimensionAqueous Solubility
Target Compound Data>25 mg/mL (~100 mM) in H2O
Comparator Or BaselinePHA-767491 free base (Insoluble in H2O, requires DMSO)
Quantified DifferenceComplete elimination of organic co-solvent requirements for primary stock preparation.
ConditionsStandard laboratory solvent preparation at room temperature

Enables high-concentration dosing in in vivo models and prevents DMSO-induced background toxicity in sensitive cell-based assays.

Anti-Proliferative Potency in Cellular Models

When evaluating DDK inhibitors for cell cycle arrest, PHA-767491 demonstrates significantly higher potency than the closely related comparator XL413. In MCF10A cell proliferation assays, PHA-767491 yielded an IC50 of 0.62 μM, compared to 21.49 μM for XL413 [1].

Evidence DimensionCell Growth Inhibition (IC50)
Target Compound Data0.62 μM
Comparator Or BaselineXL413 (21.49 μM)
Quantified Difference~34-fold greater anti-proliferative potency for PHA-767491.
ConditionsMCF10A cell proliferation assay (72-hour resazurin reduction)

Buyers requiring robust cell cycle arrest must select PHA-767491, as XL413 fails to achieve complete growth inhibition at comparable micromolar doses.

Suppression of Transcriptional Networks in RB-Positive Models

Beyond direct kinase inhibition, PHA-767491 uniquely suppresses the CDK2-Rb-E2F transcriptional network, a feature absent in other DDK inhibitors. Treatment with PHA-767491 profoundly decreased mRNA levels of CDC7, DBF4, and DRF1, closely recapitulating siRNA-mediated CDC7 depletion, whereas XL413 failed to reduce these mRNA levels[1].

Evidence DimensionE2F-Mediated Transcription Suppression
Target Compound DataProfound decrease in CDC7, DBF4, and DRF1 mRNA
Comparator Or BaselineXL413 (No significant decrease in target mRNA)
Quantified DifferencePHA-767491 actively suppresses secondary G1/S regulators, while XL413 does not.
ConditionsqPCR analysis following 24-hour inhibitor treatment in MCF10A cells

Essential for researchers targeting RB-positive cancer cell lines where secondary transcriptional suppression is required to prevent resistance.

Specific Blockade of DNA Replication Initiation

For mechanistic studies of the replisome, the stage of cell cycle arrest is critical. DNA combing and replication assays confirm that PHA-767491 is a potent inhibitor of the initiation phase of DNA replication, whereas XL413 exhibits weak activity on initiation and primarily affects fork progression [1].

Evidence DimensionStage of Replication Inhibition
Target Compound DataComplete blockade of DDK-mediated helicase activation (Initiation phase)
Comparator Or BaselineXL413 (Weak initiation blockade; affects elongation/fork progression)
Quantified DifferenceDivergent mechanisms of S-phase entry prevention.
ConditionsDNA combing and in vitro cell-free DNA replication assays

Provides the precise pharmacological control needed to arrest cells specifically at the origin of replication prior to helicase activation.

In Vivo Oncology Xenograft Models

Driven by the >25 mg/mL aqueous solubility of the hydrochloride salt, this compound allows for precise, vehicle-friendly dosing without the precipitation or high-DMSO toxicity issues associated with the free base.

Mechanistic Studies of DNA Replication Origins

Utilizing its specific capacity to block DDK-mediated MCM2-7 helicase activation and arrest cells at the initiation phase, outperforming fork-progression inhibitors like XL413 for precise replisome mapping [1].

Screening Therapeutics in RB-Positive Cancers

Exploiting its dual suppression of Cdc7/Cdk9 and the secondary CDK2-Rb-E2F transcriptional network to achieve complete cell cycle arrest in models where highly selective DDK inhibitors fail [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

249.0668897 Da

Monoisotopic Mass

249.0668897 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Erbayraktar Z, Alural B, Erbayraktar RS, Erkan EP. Cell division cycle 7-kinase inhibitor PHA-767491 hydrochloride suppresses glioblastoma growth and invasiveness. Cancer Cell Int. 2016 Nov 18;16:88. doi: 10.1186/s12935-016-0364-8. eCollection 2016. PubMed PMID: 27891063; PubMed Central PMCID: PMC5116134.

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